1-(Prop-2-yn-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSQLFOKTMSBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319899 | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-75-7 | |
| Record name | 5799-75-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30319899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(prop-2-yn-1-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Structural Classification and Nomenclature Within Heterocyclic Chemistry
1-(Prop-2-yn-1-yl)piperidine is classified as a tertiary amine and a member of the piperidine (B6355638) family, which are six-membered heterocyclic compounds containing one nitrogen atom. The presence of the propargyl group (a three-carbon chain with a carbon-carbon triple bond) at the nitrogen atom of the piperidine ring is a defining feature of its structure.
Systematically named this compound according to IUPAC nomenclature, this compound is also commonly referred to as N-propargylpiperidine. Its chemical formula is C₈H₁₃N, and it has a molecular weight of 123.20 g/mol .
Table 1: Structural and Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 5799-75-7 |
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.20 g/mol |
| InChI Key | LQSQLFOKTMSBEC-UHFFFAOYSA-N |
| Canonical SMILES | C#CCN1CCCCC1 |
Significance As a Versatile Building Block in Organic Synthesis
The true value of 1-(prop-2-yn-1-yl)piperidine in the scientific community lies in its role as a versatile building block for organic synthesis. The terminal alkyne (the C-C triple bond) in the propargyl group is a highly reactive functional group, enabling a variety of chemical transformations.
One of the most prominent applications of this compound is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This reaction allows for the efficient and specific formation of 1,2,3-triazole rings by reacting the alkyne group of this compound with an azide-containing molecule. nih.gov This methodology is widely employed in drug discovery, bioconjugation, and materials science due to its high yield, reliability, and biocompatibility. nih.gov
Furthermore, the propargyl group can participate in various other reactions, including:
Sonogashira coupling: A cross-coupling reaction that forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.
Mannich-type reactions: To synthesize more complex amine-containing compounds.
Cycloaddition reactions: Beyond the CuAAC reaction, the alkyne can participate in other cycloadditions to form various heterocyclic systems. cymitquimica.com
The piperidine (B6355638) ring itself can also be a site for chemical modification, although the reactivity of the alkyne group is often the primary focus. The most common synthetic route to this compound involves the direct alkylation of piperidine with propargyl bromide.
Overview of Research Trajectories and Potential Applications
Nucleophilic Alkylation of Piperidine with Propargyl Bromide
This reaction involves the direct addition of a propargyl group to the nitrogen atom of the piperidine ring.
The synthesis of this compound from piperidine and propargyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom of the piperidine molecule, acting as a nucleophile, attacks the electrophilic carbon atom of propargyl bromide that is bonded to the bromine atom. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-bromine bond, with the bromide ion acting as the leaving group. The absence of β-protons in propargyl bromide minimizes the potential for competing elimination (E2) reactions. nih.gov
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts.
Temperature plays a critical role in the alkylation of piperidine. The reaction is typically initiated at a low temperature, such as on an ice bath, to control the initial exothermic reaction. Maintaining a controlled temperature is essential to prevent side reactions. For instance, some alkylation reactions are heated to around 70°C to ensure completion. researchgate.net However, higher temperatures can increase the likelihood of side product formation.
The choice of solvent significantly influences the reaction's outcome. A variety of solvents can be used, each with specific advantages.
Pyridine (B92270): While not explicitly used in all documented syntheses of this specific compound, pyridine can be employed in similar alkylations to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. uomustansiriyah.edu.iq This prevents the protonation of the piperidine reactant, which would render it non-nucleophilic.
Acetonitrile (B52724): Anhydrous acetonitrile is a common solvent for the N-alkylation of piperidine. researchgate.net Its polar aprotic nature effectively solvates the reactants without interfering with the reaction. wikipedia.org The use of acetonitrile has been shown to be optimal in related reactions, leading to high yields at room temperature. researchgate.net
Other Solvents: Diethyl ether has also been used as a solvent for this reaction. The choice between solvents like ethanol (B145695) (polar protic) and dichloromethane (B109758) (DCM, apolar aprotic) can influence the reaction pathway and rate. chemicalforums.com
The ratio of piperidine to propargyl bromide is a key factor in controlling the extent of alkylation. To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is common to use an excess of piperidine or to add the alkylating agent (propargyl bromide) slowly to a solution of piperidine. researchgate.net One reported procedure uses a significant excess of piperidine relative to propargyl bromide. In other N-alkylation procedures, a slight excess (1.1 equivalents) of the alkyl bromide is used. researchgate.net The optimal stoichiometry often depends on the specific reaction conditions and the desired product purity.
Table 1: Stoichiometric Ratios in N-Alkylation Reactions
| Reactant 1 | Reactant 2 | Ratio (Reactant 1:Reactant 2) | Solvent | Notes |
|---|---|---|---|---|
| Piperidine | Propargyl Bromide | Excess piperidine | Diethyl Ether | Favors monoalkylation. |
| Piperidine | Alkyl Bromide | 1 : 1.1 | Acetonitrile | Slow addition of alkyl bromide is recommended. researchgate.net |
After the reaction is complete, a series of workup and purification steps are necessary to isolate the pure this compound. A common workup procedure involves filtering the reaction mixture to remove any precipitated salts, followed by evaporation of the solvent under vacuum. For N-alkylation reactions that result in the formation of an ammonium salt, the product can be isolated by rotary evaporation of the solvent and excess reactants. The free base can then be obtained by treating the salt with a base, such as saturated aqueous sodium bicarbonate. researchgate.net
For final purification, vacuum distillation is often employed. This technique is suitable for separating the desired product from less volatile impurities and any remaining starting materials.
Table 2: Purification Techniques for Piperidine Derivatives
| Technique | Purpose | Description |
|---|---|---|
| Filtration | Removal of solid byproducts | Separates precipitated salts (e.g., piperidinium (B107235) bromide) from the reaction mixture. |
| Rotary Evaporation | Solvent and excess reactant removal | Efficiently removes volatile solvents and unreacted starting materials under reduced pressure. researchgate.net |
| Extraction | Isolation of the free base | The reaction product is distributed between an organic solvent (e.g., ether) and an aqueous basic solution to neutralize and remove acidic byproducts. researchgate.net |
| Vacuum Distillation | Final purification of the product | Separates the target compound based on its boiling point at reduced pressure, effectively removing non-volatile impurities. |
Optimization of Reaction Conditions
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis offers powerful tools for the construction of complex cyclic structures from substrates like this compound, which can act as a precursor in enyne cyclization reactions. These reactions are pivotal for creating diverse heterocyclic frameworks.
The cyclization of enynes (molecules containing both an alkene and an alkyne group) mediated by palladium(II) catalysts is a cornerstone of modern organic synthesis. acs.orgnih.gov While this compound itself is not an enyne, it is a critical building block for creating enyne substrates that can undergo these transformations. The general mechanism is believed to proceed through a palladium(II) hydride-mediated pathway. acs.org
The catalytic cycle is thought to involve several key steps:
Hydropalladation : The active Pd(II)-H species adds across the alkyne (or alkene) of the enyne substrate.
Carbopalladation : The resulting vinyl- or alkyl-palladium intermediate undergoes an intramolecular insertion of the pendant unsaturated bond (the alkene or alkyne). This step forms the new carbocyclic or heterocyclic ring.
β-Hydride Elimination : This step regenerates the double bond within the newly formed ring and reproduces the palladium(II) hydride catalyst, allowing the cycle to continue. acs.org
An alternative mechanistic pathway, the aza-Wacker-type cyclization, is also relevant for nitrogen-containing compounds. nih.gov In this process, the nitrogen atom of an amine or amide acts as a nucleophile, attacking the palladium-activated alkene. This intramolecular nucleopalladation is followed by β-hydride elimination to yield the cyclized product. nih.gov
Palladium-catalyzed cyclizations are highly effective, but other cycloaddition methods also provide access to piperidine-based structures. A comparison reveals distinct advantages and applications for each approach.
| Method | Catalyst/Conditions | Mechanism | Key Features |
| Palladium-Catalyzed Cyclization | Pd(II) complexes (e.g., Pd(OAc)₂) | Enyne cycloisomerization; Aza-Wacker type reaction. acs.orgnih.gov | High efficiency, good stereocontrol, broad substrate scope. |
| Zn(II)-Catalyzed Conia-ene Cyclization | Zn(NTf₂)₂ | Tandem cyclopropane (B1198618) ring-opening/Conia-ene cyclization. nih.gov | Excellent yields for highly functionalized piperidines from propargyl amines. nih.gov |
| Ruthenium-Catalyzed Coupling | Cationic Ru-complexes | Intermolecular coupling of propargylic amides and allylic alcohols followed by condensation. rsc.org | High regio- and stereoselectivity, forms six-membered cyclic enamides or hemiaminals. rsc.org |
| Multicomponent Reactions (MCRs) | Ammonium acetate, various catalysts. | Cascade reactions (e.g., Michael-Mannich) to build the piperidine ring in one pot. researchgate.net | High atom economy, operational simplicity, rapid assembly of complex molecules. researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net
The standard synthesis of this compound involves the N-alkylation (propargylation) of piperidine with a propargyl halide, typically propargyl bromide. This is a nucleophilic substitution (SN2) reaction. Microwave irradiation dramatically accelerates this process. The mechanism of acceleration is primarily due to efficient dielectric heating, where the polar reactants and solvent rapidly absorb microwave energy. researchgate.net This leads to a rapid increase in temperature, significantly shortening the required reaction time from hours to mere minutes. mdpi.comresearchgate.net
In a typical microwave-assisted protocol, piperidine, a propargyl halide, and a base (if necessary) are mixed in a suitable solvent or under solvent-free conditions and irradiated in a dedicated microwave synthesizer. researchgate.netnih.gov The reaction progress is monitored, and upon completion, the product is isolated via standard workup procedures.
The enhancement in yield and reduction in reaction time are substantial when compared to conventional heating methods, as demonstrated in analogous syntheses of other heterocyclic compounds. mdpi.com
| Method | Reaction Time | Yield | Reference Example |
| Conventional Heating | >12 hours | 23% | Synthesis of 1-(4-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one mdpi.com |
| Microwave Irradiation | 30 minutes | 86% | Synthesis of 1-(4-hydroxy-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one mdpi.com |
This trend of improved efficiency is widely applicable to reactions like the propargylation of piperidine.
Biocatalytic Approaches
Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for constructing piperidine rings is a growing area of research.
A notable development is the use of immobilized Candida antarctica lipase (B570770) B (CALB) to catalyze the multicomponent synthesis of piperidine derivatives. rsc.org While not a direct synthesis of this compound itself, this methodology establishes a powerful precedent for using enzymes to create the piperidine core structure. In this approach, a benzaldehyde, an aniline, and an acetoacetate (B1235776) ester react in a one-pot process to form highly substituted piperidines in very good yields. rsc.org
The key advantages of this biocatalytic method include:
High Efficiency : The immobilized enzyme demonstrates higher catalytic efficiency compared to its free form. rsc.org
Reusability : The catalyst, immobilized on magnetic halloysite (B83129) nanotubes, can be recovered and reused for up to ten consecutive cycles without significant loss of activity. rsc.org
Scalability : The protocol has been successfully applied on a gram scale, proving its synthetic utility. rsc.org
Mild Conditions : The reaction proceeds under environmentally benign conditions.
Recently, a strategy combining biocatalytic C-H oxidation with radical cross-coupling has been developed for the functionalization of the piperidine ring, further highlighting the potential of enzymes in complex molecule synthesis. nih.gov
An in-depth analysis of the synthetic pathways leading to this compound reveals a blend of classic organic reactions and modern biocatalytic strategies. These methodologies focus on the efficient construction of the piperidine core and the subsequent installation of the vital propargyl group.
Iv. Advanced Spectroscopic and Structural Characterization of 1 Prop 2 Yn 1 Yl Piperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(prop-2-yn-1-yl)piperidine derivatives. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments, respectively, while two-dimensional (2D) techniques like COSY and HSQC establish connectivity.
¹H NMR Spectroscopy reveals characteristic signals for the protons of the piperidine (B6355638) ring and the propargyl group. The piperidine protons typically appear as a series of broad multiplets in the δ 1.4-2.8 ppm range. rsc.org The methylene (B1212753) protons of the propargyl group (N-CH₂-C≡) usually resonate as a singlet or a doublet around δ 3.2-4.0 ppm, while the terminal alkyne proton (≡C-H) appears as a triplet near δ 2.2 ppm. vulcanchem.com For substituted derivatives, such as (E)-4-(4-Fluorostyryl)-1-(prop-2-yn-1-yl)piperidine, the vinylic protons of the styryl group appear in the δ 6.0-7.5 ppm region. acs.org
¹³C NMR Spectroscopy complements the proton data by defining the carbon skeleton. The carbons of the piperidine ring typically resonate between δ 23-55 ppm. rsc.org The propargyl group is characterized by signals for the methylene carbon (N-CH₂) around δ 48 ppm and the two alkyne carbons (C≡C) in the δ 70-85 ppm range. rsc.orgvulcanchem.com
2D NMR Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed for unambiguous signal assignment. nih.govresearchgate.net ¹H-¹H COSY experiments establish the coupling relationships between adjacent protons, for instance, within the piperidine ring system. nih.govnih.gov HSQC correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. nih.govresearchgate.netresearchgate.net These techniques are crucial for complex derivatives where signal overlap is common. researchgate.netbiointerfaceresearch.com
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Piperidine Protons | 1.40 - 2.60 (m) | 23.6 - 53.0 | rsc.org |
| Propargyl CH₂ | ~3.50 (s) | ~48.0 | rsc.org |
| Alkyne C-H | ~2.20 (t) | ~84.2 | rsc.org |
| Alkyne C≡C | - | ~85.2 | rsc.org |
| Aryl Protons (in derivatives) | 7.20 - 7.70 (m) | 127.0 - 138.5 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound and its derivatives. The most diagnostic absorptions are those associated with the alkyne moiety.
The terminal alkyne C-H bond exhibits a sharp, characteristic stretching vibration typically found in the range of 3300-3260 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch gives rise to a weak but sharp absorption band between 2140 and 2100 cm⁻¹. nih.gov The absence of the 3300 cm⁻¹ band in some derivatives indicates substitution at the terminal alkyne position. fabad.org.tr Other significant peaks include the C-H stretching vibrations of the piperidine ring's methylene groups, which appear in the 2950-2850 cm⁻¹ region. mdpi.com In derivatives containing other functional groups, such as carbonyls or aromatic rings, additional characteristic bands will be observed (e.g., C=O stretch around 1724 cm⁻¹ or C=C aromatic stretches around 1600 cm⁻¹). rsc.orgmpg.de
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Alkyne (≡C-H) | Stretching | 3309 - 3265 | nih.govfabad.org.tr |
| Alkyne (C≡C) | Stretching | 2125 - 2100 | nih.govfabad.org.tr |
| Aliphatic C-H (Piperidine) | Stretching | 2933 - 2851 | mdpi.com |
| Amine (C-N) | Stretching | ~1100 | rsc.org |
Mass Spectrometry (MS and ESI MS)
Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound and its derivatives. Both electron impact (EI) and soft ionization techniques like Electrospray Ionization (ESI) are utilized.
In a typical mass spectrum, the molecular ion peak [M]⁺ is observed, confirming the molecular weight of the compound. rsc.org High-Resolution Mass Spectrometry (HRMS) can further validate the elemental formula with high accuracy. ESI-MS is particularly useful for analyzing derivatives, where the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ are commonly observed. acs.orgnih.gov The fragmentation pattern can also offer structural insights. A common fragmentation pathway involves the loss of the propargyl group or cleavage of the piperidine ring. For instance, a prominent fragment at m/z 94 corresponding to the piperidine ring has been noted for related structures. vulcanchem.com
| Compound | Ionization Method | Observed Ion | m/z Value | Reference |
|---|---|---|---|---|
| 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine | EI (70 eV) | [M]⁺ | 289 | rsc.org |
| (E)-4-(4-Fluorostyryl)-1-(prop-2-yn-1-yl)piperidine | ESI+ | [M+Na]⁺ | 310.17 | acs.org |
| 2-(3-Fluorophenyl)-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide | LC-MS | [M+H]⁺ | 344.2 | vulcanchem.com |
X-ray Diffraction Analysis (Single Crystal XRD)
Single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the three-dimensional molecular structure of crystalline derivatives of this compound. creative-biostructure.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for a detailed understanding of the molecule's conformation and configuration in the solid state. nih.govresearchgate.netnih.gov
For instance, the crystal structure of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime, a derivative, was unambiguously determined using single-crystal XRD. nih.govresearchgate.net Such analyses are crucial for confirming the stereochemical outcomes of synthetic reactions and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.comuctm.edu
X-ray diffraction studies, often supported by theoretical DFT calculations, consistently show that the piperidine ring in this compound derivatives adopts a stable chair conformation. nih.govresearchgate.netvulcanchem.com This is the lowest energy conformation for six-membered saturated rings, minimizing both angular and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions. For bulky substituents, the equatorial position is generally favored to reduce steric hindrance (1,3-diaxial interactions). vulcanchem.com In many structurally characterized derivatives, aryl groups at positions 2 and 6 are found to be in equatorial orientations. researchgate.net
For derivatives of this compound that contain double bonds, such as styryl or oxime functionalities, single-crystal XRD is an invaluable tool for determining the absolute configuration (e.g., E/Z isomerism). For example, in the structural analysis of (E)-2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime, XRD analysis confirmed that the configuration about the C=N double bond was of the E-form. nih.govresearchgate.net This level of structural detail is critical as the geometric isomerism can profoundly impact the molecule's biological activity and selectivity. acs.orgconicet.gov.ar
V. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. materialsciencejournal.org It is widely employed to predict various molecular properties, including geometries, vibrational frequencies, and energies of frontier molecular orbitals. materialsciencejournal.orgresearchgate.net For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, provide fundamental insights into their chemical reactivity and stability. nih.govmdpi.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.com These calculations can also be used to generate molecular electrostatic potential (MESP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. materialsciencejournal.org Furthermore, DFT is utilized to predict spectroscopic properties, helping to interpret experimental data from techniques like IR and NMR spectroscopy. eurekaselect.com
Table 1: Representative Data from DFT Calculations for Piperidine-like Structures
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts reactivity towards nucleophiles. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and electronic excitation energy. mdpi.com |
| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | Helps understand charge distribution and intermolecular interactions. materialsciencejournal.org |
| Vibrational Frequencies | Theoretical prediction of molecular vibrations. | Aids in the assignment of experimental IR and Raman spectra. mdpi.com |
In Silico Prediction of Biological Activity and Targets
In silico techniques are computational methods used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of chemical compounds. nih.govnih.gov These approaches help prioritize promising candidates for further experimental testing, thereby saving time and resources. researchgate.net For novel piperidine derivatives, online tools and software platforms such as PASS (Prediction of Activity Spectra for Substances) and SwissADME are commonly used. researchgate.netclinmedkaz.org
The PASS tool predicts a wide range of biological activities based on the structural formula of a compound, comparing it to a vast database of known active substances. clinmedkaz.org Predictions are presented as a probability for a compound to be "active" (Pa) or "inactive" (Pi). For piperidine-containing molecules, these predictions can suggest potential as antibacterial, anti-inflammatory, analgesic, or neuroprotective agents. researchgate.net Other in silico tools are used to forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are crucial for a compound's viability as a potential drug.
Table 2: Examples of Predicted Biological Activities for Piperidine Derivatives via In Silico Tools
| Predicted Activity | Prediction Software/Platform | Significance in Drug Discovery |
|---|---|---|
| Kinase Inhibitor | Molinspiration | Target for anticancer and anti-inflammatory therapies. researchgate.net |
| GPCR Ligand | Molinspiration | Targets a large family of receptors involved in various physiological processes. researchgate.net |
| Enzyme Inhibitor | Molinspiration | Broad therapeutic potential, including metabolic and infectious diseases. researchgate.net |
| Antibacterial Activity | PASS Online | Addresses the need for new antibiotics. researchgate.net |
| Neurological Disorders | PASS Online | Potential treatment for conditions like diabetic neuropathy or epilepsy. researchgate.net |
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.com This technique is instrumental in drug design for understanding ligand-receptor interactions and for virtual screening of compound libraries to identify potential drug candidates. nanobioletters.commdpi.com
In studies involving piperidine derivatives, molecular docking is used to elucidate their binding modes within the active sites of specific protein targets. mdpi.com The process involves preparing the 3D structures of both the ligand (e.g., 1-(prop-2-yn-1-yl)piperidine) and the target protein, whose structure is often obtained from the Protein Data Bank (PDB). mdpi.com Software like AutoDock is then used to calculate the binding affinity (expressed as binding energy, typically in kcal/mol) and visualize the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. nanobioletters.com These studies have been used to explore the potential of piperidine compounds as inhibitors of enzymes like pancreatic lipase (B570770) or as ligands for targets like sigma receptors. mdpi.comrsc.org
Table 3: Key Concepts in Molecular Docking Studies
| Term | Definition | Role in the Study |
|---|---|---|
| Ligand | The small molecule being docked (e.g., this compound). | The potential drug or inhibitor whose binding is being investigated. |
| Receptor | The macromolecule (usually a protein) to which the ligand binds. | The biological target of the potential drug. |
| Binding Affinity | The strength of the binding interaction between the ligand and receptor, often estimated as a docking score or binding energy. | A lower binding energy typically indicates a more stable and favorable interaction. nanobioletters.com |
| Binding Pose | The predicted conformation and orientation of the ligand within the receptor's binding site. | Reveals specific interactions (e.g., hydrogen bonds) with key amino acids. |
Conformational Analysis (Theoretical)
Theoretical conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. nih.gov For a flexible molecule like this compound, which contains a six-membered piperidine ring, understanding its preferred conformation is crucial, as the molecule's shape dictates how it can interact with biological receptors.
Table 4: Common Theoretical Approaches in Conformational Analysis
| Method | Description | Information Obtained |
|---|---|---|
| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the energy of a molecule based on bond lengths, angles, and torsions. | Rapidly identifies low-energy conformers and estimates their relative stabilities. nih.govnih.gov |
| Quantum Mechanics (QM) | Solves the Schrödinger equation to provide a more accurate description of the electronic structure and energy. Methods include DFT and ab initio calculations. | Provides highly accurate energies for a smaller number of conformers, often used to refine MM results. nih.gov |
| Potential Energy Surface Scan | Systematically rotates one or more rotatable bonds and calculates the energy at each step. | Maps the energy landscape to identify stable conformers (energy minima) and transition states (energy maxima). |
Vi. Applications in Medicinal Chemistry and Pharmaceutical Research
Scaffold for Drug Development
The 1-(Prop-2-yn-1-yl)piperidine molecule is frequently utilized as a structural scaffold or key building block in the synthesis of novel pharmaceutical compounds. smolecule.com The piperidine (B6355638) ring is a common motif in many biologically active molecules, while the terminal alkyne of the propargyl group offers a site for diverse chemical modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov This reactivity allows for the straightforward synthesis of more complex molecules, including 1,2,3-triazolylacetamide derivatives. nih.gov
The utility of this compound as a scaffold is demonstrated in its use to create compounds targeting a range of biological systems. It has served as the foundation for developing multi-target ligands for neurological disorders, potential anticancer agents, and antimicrobial compounds. mdpi.comnih.govresearchgate.netresearchgate.net For instance, the core structure is present in potent inhibitors of monoamine oxidase B (MAO-B), where the propargyl group is essential for the inhibitory mechanism. mdpi.com This adaptability makes it a privileged scaffold in modern drug discovery. researchgate.net
Derivatives as Pharmacologically Active Molecules
A multitude of pharmacologically active molecules have been synthesized using this compound as a starting point. These derivatives have shown significant potential across various therapeutic areas.
Notable examples include:
Styrylpiperidines : (E)-1-propargyl-4-styryl-piperidine derivatives have been identified as highly potent, selective, and irreversible inhibitors of human monoamine oxidase B (hMAO-B). acs.orgconicet.gov.ar
Polyfunctionalized Pyridines : A derivative featuring a 6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile structure has been shown to be a potent dual-target agent, exhibiting high affinity for the sigma-1 receptor (σ1R) and strong activity against acetylcholinesterase (AChE). mdpi.com
Phenethylpiperidines : Derivatives such as 4-phenethyl-1-propargylpiperidine have been developed as dual inhibitors of butyrylcholinesterase (BChE) and MAO-B. nih.gov
Triazolylacetamides : Synthesized via click chemistry, these derivatives have demonstrated biological activity, including the ability to induce apoptosis and cell cycle arrest. nih.gov
Preliminary studies have also indicated that some derivatives possess cytotoxic activity superior to established drugs like tamoxifen (B1202), highlighting their potential in oncology.
| Derivative Class | Therapeutic Area | Key Target/Mechanism | Source(s) |
| (E)-1-Propargyl-4-styryl-piperidines | Neurological Disorders | Selective, irreversible inhibition of MAO-B | acs.orgconicet.gov.ar |
| Polyfunctionalized Pyridines | Neurological Disorders | Dual inhibition of AChE and high affinity for σ1R | mdpi.com |
| 4-Phenethyl-1-propargylpiperidines | Neurological Disorders | Dual inhibition of BChE and MAO-B | nih.gov |
| 1,2,3-Triazolylacetamide Derivatives | Antifungal/Anticancer | Induction of apoptosis and cell cycle arrest | nih.gov |
Anticancer Agents
Derivatives of this compound have been identified as promising candidates for the development of new anticancer agents. researchgate.net The piperidine scaffold is a valuable structural motif in the design of drugs targeting important cancer-related receptors. researchgate.net Research has shown that specific derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, with some demonstrating greater potency than the existing anticancer drug tamoxifen in certain studies.
The anticancer effects of this compound derivatives are attributed to several cellular mechanisms, primarily the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies have documented that these compounds can trigger apoptosis in cancer cells, making them candidates for further oncological development. The general mechanism for many piperidine-based anticancer agents involves the modulation of key regulatory proteins. This can include the upregulation of pro-apoptotic proteins like BAX, caspase-3, and caspase-9, and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.gov
Furthermore, these derivatives can exert their antiproliferative effects by causing cell cycle arrest. researchgate.net For example, piperidine-based 1,2,3-triazolylacetamide derivatives have been shown to induce cell cycle arrest in the S-phase, while other piperidine compounds can arrest cells in the G2/M phase. nih.govresearchgate.net
Neuroprotective Effects and Neurological Disorders
The this compound scaffold and its derivatives have shown considerable promise in the field of neuropharmacology. The propargyl moiety, in particular, is associated with neuroprotective properties. nih.gov Derivatives have been specifically designed as multi-target ligands to address the complex nature of neurodegenerative diseases. nih.gov In silico predictions have supported this potential, indicating a high probability of antineurotic and antiparkinsonian effects for certain derivatives.
The neuroprotective activity of this compound derivatives stems from their ability to interact with and modulate various components of neurotransmitter systems. A primary mechanism is the inhibition of key enzymes that regulate neurotransmitter levels, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE). mdpi.comnih.govacs.org The propargyl group is critical for the irreversible inhibition of MAO enzymes, where it forms a covalent bond with the enzyme's FAD cofactor. acs.orgconicet.gov.ar
Additionally, derivatives have been shown to bind with high affinity to sigma receptors (σ1R), which are modulator proteins involved in regulating numerous neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. mdpi.comacs.org
The specific molecular targets of this compound derivatives make them highly relevant for the development of therapies for Alzheimer's and Parkinson's diseases.
Parkinson's Disease : The selective inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. Derivatives of this compound have been identified as potent and highly selective MAO-B inhibitors. acs.orgconicet.gov.ar
Alzheimer's Disease : The pathology of Alzheimer's involves cholinergic deficits and high MAO-B activity. Therefore, multi-target ligands that can simultaneously inhibit cholinesterases (AChE and BuChE) and MAO-B are considered a promising therapeutic approach. nih.gov Several derivatives of this compound have been designed to achieve this dual inhibition profile. mdpi.comnih.gov Furthermore, their activity as sigma-1 receptor (σ1R) ligands presents another avenue for therapeutic intervention in Alzheimer's disease. mdpi.com
| Derivative/Compound | Target Enzyme/Receptor | IC₅₀ / Kᵢ Value | Disease Target | Source(s) |
| (E)-4-(4-Fluorostyryl)-1-(prop-2-yn-1-yl)piperidine | hMAO-B | Potent, selective inhibition | Parkinson's Disease | acs.org |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | hσ1R | Kᵢ = 1.45 nM | Neurological Disorders, Alzheimer's Disease | mdpi.com |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | AChE | IC₅₀ = 13 nM | Alzheimer's Disease | mdpi.com |
| 4-Phenethyl-1-propargylpiperidine Derivatives | BChE / MAO-B | Dual Inhibition | Alzheimer's Disease | nih.gov |
Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)
The this compound scaffold is a key feature in the design of inhibitors for monoamine oxidase (MAO), enzymes crucial for the metabolism of neurotransmitters. nih.govmdpi.com The propargylamine (B41283) group is a well-established pharmacophore responsible for the irreversible inhibition of MAO enzymes, which are implicated in various neurological and psychological disorders. nih.govmdpi.comnih.gov MAO exists in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are primarily used in the treatment of depression, while selective MAO-B inhibitors are employed in managing Parkinson's disease. nih.gov
Derivatives of this compound have been engineered to achieve selectivity for either MAO-A or MAO-B. Research has demonstrated that the stereochemistry of these compounds plays a crucial role in their inhibitory profile. For instance, in a series of 1-propargyl-4-styrylpiperidine analogues, the configuration of a double bond in the styryl moiety dictates the selectivity. nih.govacs.org The (E)-isomers, or trans isomers, were identified as potent, selective, and irreversible inhibitors of human MAO-B (hMAO-B), whereas the corresponding (Z)-isomers (cis analogues) with small substituents showed selective inhibition of hMAO-A. nih.govacs.org This highlights the potential to fine-tune the therapeutic application by modifying the geometry of the molecule.
The inhibitory potency of these compounds is often significant. For example, one study identified (E)-4-(4-Fluorostyryl)-1-(prop-2-yn-1-yl)piperidine as a potent and selective hMAO-B inhibitor with no significant inhibition of hMAO-A at concentrations up to 100 μM. nih.gov The development of such multi-target-directed ligands, combining the propargylamine moiety with other pharmacologically active structures, is a promising strategy for creating disease-modifying therapies for neurodegenerative conditions like Alzheimer's disease. nih.gov
Table 1: MAO Inhibitory Activity of Selected Piperidine Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Donepezil-hybrid 35 | MAO-A | 0.0052 ± 0.0011 | 0.1209 |
| Donepezil-hybrid 35 | MAO-B | 0.043 ± 0.0080 | 0.1209 |
| Donepezil-hybrid 34 | MAO-A | 0.0067 ± 0.0018 | 0.0515 |
| Donepezil-hybrid 34 | MAO-B | 0.130 ± 0.041 | 0.0515 |
| Para-hydroxy substituted piperidine | MAO-A | 0.01446 ± 0.00183 | - |
| Para-hydroxy substituted piperidine | MAO-B | 0.01572 ± 0.00192 | - |
Data sourced from multiple studies on piperidine derivatives. acs.orgresearchgate.net
Antimicrobial and Antifungal Activity
The this compound structure is a foundational component for developing novel antimicrobial and antifungal agents. researchgate.net The piperidine nucleus itself is found in various compounds known for their broad-spectrum biological activities, including antibacterial and antifungal effects. semanticscholar.orgresearchgate.net
Research has shown that this compound and its derivatives exhibit significant efficacy against a range of bacterial and fungal pathogens. Notably, derivatives have demonstrated potent activity against the multidrug-resistant fungal pathogen Candida auris, which poses a serious public health threat. nih.gov
In one study, novel 1,2,3-triazolylacetamide derivatives synthesized from this compound were tested against clinical C. auris isolates. nih.govnih.gov Several of these derivatives displayed high activity, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFCs) from 0.97 to 3.9 μg/mL. nih.gov This demonstrates the potential of this chemical scaffold in combating drug-resistant fungal infections. Beyond C. auris, derivatives have shown efficacy against other fungi such as Aspergillus niger and various Candida species, as well as bacteria like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.netresearchgate.netbiointerfaceresearch.com
**Table 2: Antifungal Activity of Piperidine-based Triazolylacetamide Derivatives against *Candida auris***
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
|---|---|---|
| pta1 | 0.24 - 0.97 | 0.97 - 3.9 |
| pta2 | 0.24 - 0.97 | 0.97 - 3.9 |
| pta3 | 0.24 - 0.97 | 0.97 - 3.9 |
Data from a study on synthesized piperidine derivatives. nih.gov
The primary antimicrobial mechanism of action for this compound and its derivatives involves the disruption of the microbial cell's plasma membrane integrity. This disruption leads to the leakage of essential intracellular components, ultimately causing cell death. nih.gov This "contact-killing" mechanism is attributed to the amphiphilic nature of certain derivatives, where hydrophobic parts interact with the lipid bilayer of the cell membrane, leading to its perturbation. nih.gov In addition to membrane disruption, studies on derivatives against C. auris have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, indicating a multi-faceted mechanism of antifungal action. nih.gov
Local Anesthetic Activity
Piperidine derivatives are well-recognized for their potential as local anesthetic agents. researchgate.netclinmedkaz.orgnih.gov The piperidine ring is a structural component of established local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov Research into new derivatives containing the this compound moiety has shown promising results in this area.
For example, a synthesized derivative, 1-(4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine (LAS-251), demonstrated high local anesthetic activity in experimental models. researchgate.netfabad.org.tr In studies on infiltration anesthesia, this compound showed a longer duration of action compared to the standard local anesthetic procaine (B135) and was only slightly inferior to lidocaine. researchgate.netfabad.org.tr Such findings underscore the potential of using this compound as a scaffold for developing new and effective local anesthetics. researchgate.net The mechanism is believed to involve the modulation of voltage-gated ion channels, a common target for local anesthetics. clinmedkaz.org
Anti-inflammatory Properties
The piperidine scaffold is associated with anti-inflammatory properties, as seen in natural compounds like piperine. researchgate.netsemanticscholar.org While direct studies on the anti-inflammatory activity of this compound are limited, related structures show significant effects. For instance, piperlotines, which are α,β-unsaturated amides containing a piperidine ring, have demonstrated anti-inflammatory activity in acute inflammation models. scielo.org.mx The electronic properties of substituents on these molecules significantly influence their activity, with electron-withdrawing groups in certain positions enhancing the anti-inflammatory effect. scielo.org.mx Furthermore, as MAO inhibitors can exert anti-inflammatory effects by increasing catecholamine levels, the MAO-inhibiting properties of this compound derivatives may also contribute to potential anti-inflammatory action. mdpi.com
Antiviral Properties
The potential for this compound to serve as a basis for antiviral agents is suggested by the known activities of related compounds. Piperine, a natural product containing a piperidine ring, has been reported to possess antiviral properties. researchgate.netsemanticscholar.org Moreover, the propargyl group (prop-2-yn-1-yl) is a key functional group for "click chemistry," a powerful method for synthesizing 1,2,3-triazole compounds. nih.govsemanticscholar.org Synthetic molecules containing the 1,2,3-triazole ring are known to exhibit a wide range of biological activities, including antiviral effects. semanticscholar.org This synthetic accessibility suggests that this compound is a valuable starting material for creating libraries of triazole-based compounds to be screened for antiviral efficacy. semanticscholar.org
Anti-diabetic Activity
The piperidine nucleus is a common feature in various pharmacologically active compounds, and its derivatives have been explored for their potential anti-diabetic effects ijnrd.org. While direct studies on the anti-diabetic properties of this compound are not extensively documented, derivatives synthesized from this compound have shown promise. For instance, triazole derivatives, which can be synthesized from this compound via copper-catalyzed azide-alkyne cycloaddition (CuAAC), are well-established as possessing potential anti-diabetic activity nih.gov. This "click chemistry" approach provides an efficient route to novel 1,2,3-triazoles that incorporate the piperidine structure nih.gov.
Research into related heterocyclic structures further supports this potential. Piperidine-substituted chalcones have demonstrated inhibitory activity against α-amylase and α-glucosidase, enzymes that are key targets in managing diabetes nih.gov. Similarly, certain benzimidazole (B57391) derivatives have been evaluated for their α-amylase and α-glucosidase inhibitory effects nih.gov. One study detailed the synthesis of 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one and its evaluation for anti-diabetic potential, highlighting the utility of the propargyl group in this therapeutic area dntb.gov.ua.
Design and Synthesis of Multi-functional Ligands
The multifactorial nature of complex neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs) that can modulate several pathological pathways simultaneously nih.gov. The this compound structure is a valuable starting point for creating such ligands. The propargyl (prop-2-yn-1-yl) group is a well-known pharmacophore that can act as an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme whose increased activity is linked to neurodegeneration and oxidative stress nih.govresearchgate.net. The piperidine ring serves as a versatile scaffold to which other pharmacophoric elements can be attached to interact with additional biological targets nih.gov.
A prominent MTDL strategy for Alzheimer's disease involves the simultaneous inhibition of butyrylcholinesterase (BChE) and MAO-B. BChE contributes to the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition can help alleviate cognitive symptoms nih.govnih.gov. MAO-B inhibition, on the other hand, helps to reduce oxidative stress and offers neuroprotection nih.gov.
Researchers have successfully designed dual inhibitors by combining the propargyl moiety with structures known to inhibit BChE. In one such approach, a series of 4-phenethyl-1-(prop-2-yn-1-yl)piperidine derivatives were synthesized nih.gov. The design rationale involves using the this compound core to provide the essential group for irreversible MAO-B inhibition, while the attached 4-phenethyl tail is designed to fit into the active site of BChE nih.gov. This strategy led to the identification of potent dual inhibitors, demonstrating the effectiveness of using the this compound scaffold for creating MTDLs nih.gov.
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided significant insights into the structural requirements for biological activity, particularly for MAO and cholinesterase inhibition.
A fascinating example of SAR is seen in 1-propargyl-4-styrylpiperidine analogues, where the geometry of a double bond dictates enzyme selectivity. It was demonstrated that trans isomers of these stilbene-like derivatives are potent and selective inhibitors of human MAO-B (hMAO-B) acs.orgconicet.gov.ar. In contrast, the corresponding cis isomers with small substituents on the phenyl ring act as selective inhibitors of human MAO-A (hMAO-A) acs.org. This highlights how subtle stereochemical changes can completely switch the selectivity profile between two related enzyme isoforms acs.orgconicet.gov.ar. The 1,4-disubstitution pattern on the piperidine ring was found to be the most tolerated for achieving high selectivity for both hMAO-A and hMAO-B conicet.gov.ar.
In the case of 4-phenethyl-1-(prop-2-yn-1-yl)piperidine derivatives designed as dual BChE/MAO-B inhibitors, SAR studies revealed the impact of substituents on the phenethyl ring. Modifications at this position significantly influenced the inhibitory potency against both enzymes. For example, introducing a methoxy (B1213986) group at the para-position of the phenethyl ring resulted in a compound with balanced, high-potency inhibition of both BChE and MAO-B nih.gov. The table below summarizes the inhibitory activities of selected derivatives from this class.
| Compound | Substituent (R) on Phenethyl Ring | hBChE IC₅₀ (µM) | hMAO-B IC₅₀ (µM) |
|---|---|---|---|
| Phenethylpiperidine | H | 0.14 | 0.11 |
| 7 | 4-OCH₃ | 0.13 | 0.08 |
| 8 | 3-OCH₃ | 0.29 | 0.14 |
| 9 | 4-F | 0.20 | 0.07 |
These studies underscore the importance of the this compound core as a foundational element in medicinal chemistry, allowing for fine-tuning of pharmacological activity through systematic structural modifications.
Vii. Applications in Materials Science and Catalysis
Functional Materials Synthesis
While the direct polymerization of 1-(prop-2-yn-1-yl)piperidine is not extensively documented, its primary role in materials science is as a versatile building block for the synthesis of more complex functional molecules and polymers through "click chemistry." The terminal alkyne group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used click reaction. This reaction allows for the straightforward covalent linking of the this compound moiety to other molecules containing an azide (B81097) group, enabling the construction of a wide array of functional materials with tailored properties.
The piperidine (B6355638) component of the molecule can impart specific properties, such as basicity, and can serve as a scaffold for further functionalization. This dual functionality makes this compound a useful precursor in the development of:
Complex Organic Molecules: It serves as an intermediate in the synthesis of intricate organic structures that can be precursors to larger material systems. chembk.com
Bioconjugation: The click chemistry handle allows for its attachment to biological molecules, suggesting potential in the development of biomaterials.
Although direct polymerization is not common, derivatives of piperidine have been used to create monomers for polymerization. For instance, amino alcohols derived from piperidine have been used to synthesize monomers like 1-chloro-3-piperidino-2-propyl methacrylate, which can then undergo radical polymerization to form high molecular weight compounds. cymitquimica.com While not a direct application of this compound, this demonstrates the potential of the piperidine scaffold in polymer chemistry.
The table below summarizes the key reactive features of this compound and their relevance to functional materials synthesis.
| Functional Group | Key Reaction | Relevance to Materials Science |
| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Enables efficient "click" ligation to azide-functionalized molecules for the construction of complex polymers and materials. |
| Piperidine Ring | Nucleophilic Substitution, Scaffold for Derivatization | Provides a structural base that can be modified to tune the properties of the final material. |
Catalyst Development
This compound and its derivatives have shown significant promise in the field of catalysis, primarily by acting as ligands that can coordinate with various transition metals to form catalytically active complexes. The nitrogen atom of the piperidine ring and the π-system of the alkyne can both participate in metal binding, leading to the formation of stable and reactive catalysts. chembk.com
Ruthenium-Based Catalysts: A notable application is in the development of bimetallic, bifunctional catalysts. For example, a catalytic system composed of ruthenium nanoparticles supported on silica (B1680970) modified with a copper N-heterocyclic carbene complex has been developed. acs.org In this system, the copper complex first catalyzes the A³ coupling of an alkyne, an aldehyde, and an amine (like piperidine) to form a propargyl amine, such as 1-(3-phenylprop-2-yn-1-yl)piperidine. acs.org Subsequently, the ruthenium nanoparticles catalyze the hydrogenation of this intermediate to the corresponding allyl- or alkylamines. acs.org This demonstrates a one-pot, two-step synthesis where a derivative of this compound is an intermediate.
Copper-Based Catalysts: Copper catalysts are widely used in organic synthesis, and ligands play a crucial role in modulating their activity and selectivity. scispace.com While direct use of this compound as a simple ligand is not extensively detailed, the broader class of propargylamines, which can be formed from it, are key intermediates in copper-catalyzed reactions. For instance, copper(II)-immobilized on starch-coated nanomagnetite has been shown to be an efficient and magnetically recoverable catalyst for the synthesis of propargylamines through a one-pot three-component reaction of terminal alkynes, aldehydes, and amines like piperidine. researchgate.net
The table below presents research findings on the catalytic applications involving derivatives or precursors of this compound.
| Catalyst System | Reaction Type | Role of Piperidine Moiety | Research Finding |
| Ru@SiO₂-[Cu-NHC] | A³ Coupling and Hydrogenation | Reactant (piperidine) to form a propargylamine (B41283) intermediate | The bimetallic catalyst is active and selective for the one-pot synthesis of allyl- and alkylamines from alkynes, aldehydes, and piperidine. acs.org |
| Fe₃O₄@Starch-Acr@Cu(II) | A³ Coupling | Reactant (piperidine) to form propargylamines | This magnetically recoverable nanocatalyst efficiently synthesizes a diverse range of propargylamine derivatives in good yields. researchgate.net |
Viii. Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
While the standard synthesis of 1-(prop-2-yn-1-yl)piperidine via the alkylation of piperidine (B6355638) with propargyl bromide is effective, future research will likely focus on more advanced and efficient synthetic strategies. There is an opportunity to develop novel pathways that offer greater control, higher yields, and access to a broader range of structural analogs.
Future avenues of exploration include:
Multi-component Reactions: Designing one-pot, multi-component reactions that construct the substituted piperidine ring and install the propargyl group simultaneously would represent a significant increase in synthetic efficiency.
Catalytic Cyclization Cascades: Investigating transition metal-catalyzed reactions, such as the oxidative amination of non-activated alkenes or intramolecular aza-Heck cyclizations, could provide enantioselective routes to chiral derivatives. nih.govmdpi.com
Flow Chemistry Synthesis: Adapting the synthesis to continuous flow platforms could enable safer, more scalable, and highly controlled production of the compound, minimizing handling of potentially hazardous reagents.
Advanced Mechanistic Studies of Chemical Reactions
The terminal alkyne of this compound is known to participate in reactions like Sonogashira coupling and click chemistry. However, a detailed, quantitative understanding of the reaction mechanisms is often lacking. Future research should employ advanced physical organic chemistry techniques to elucidate these pathways.
Key research areas include:
Computational Modeling: Utilizing Density Functional Theory (DFT) to model reaction pathways, identify transition states, and calculate activation energies for its key transformations. mdpi.com This can help in optimizing reaction conditions and predicting the feasibility of new reactions.
Kinetic Analysis: Performing detailed kinetic studies to determine the rate-determining steps and the influence of catalysts, solvents, and substituents on reaction rates.
Isotopic Labeling Studies: Using isotopic labeling to trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, particularly in complex catalytic cycles.
Rational Design of Derivatives for Enhanced Bioactivity and Selectivity
The piperidine ring is a key component in many drugs targeting the central nervous system, as well as in anticancer and antiviral agents. nih.govsmolecule.com The propargyl group of this compound is a perfect anchor for applying rational drug design principles.
Future perspectives in this area involve:
Click Chemistry for Drug Conjugation: Using the highly efficient CuAAC reaction to attach the piperidine scaffold to other known pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities.
Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of derivatives by modifying both the piperidine ring and the group attached to the alkyne. These libraries can be screened to build detailed SAR models, guiding the design of compounds with improved potency and selectivity for specific biological targets like kinases or G-protein coupled receptors.
Fragment-Based Drug Discovery (FBDD): Using the this compound molecule as a starting fragment and growing it into a potent ligand by "clicking" on other small molecule fragments that bind to adjacent pockets of a target protein.
Development of Green Chemistry Methodologies for Synthesis and Transformation
There is a growing imperative to make chemical synthesis more environmentally sustainable. Future research on this compound and its derivatives should prioritize the principles of green chemistry.
Potential research directions include:
Aqueous Synthesis: Developing synthetic routes for the compound and its subsequent reactions, such as click chemistry, that can be performed in water, reducing the reliance on volatile organic solvents. nih.gov
Heterogeneous Catalysis: Employing solid-supported or nanoparticle-based catalysts for transformations like hydrogenation or coupling reactions. nih.gov Such catalysts can be easily recovered and recycled, minimizing waste.
Biocatalysis: Exploring the use of enzymes to catalyze the synthesis or modification of this compound, offering high selectivity under mild reaction conditions.
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational modeling and experimental work can dramatically accelerate the drug discovery process. This integrated approach is a promising future direction for leveraging the this compound scaffold.
Key strategies for integration are:
In Silico Screening: Using computational tools to predict the biological activity spectra and potential protein targets of virtual libraries of this compound derivatives before committing to their synthesis. clinmedkaz.org
Molecular Docking and Dynamics: Employing molecular docking to predict the binding modes of derivatives within the active sites of target proteins. nih.gov Subsequent molecular dynamics simulations can assess the stability of these binding poses and elucidate key drug-receptor interactions, guiding the design of next-generation inhibitors. nih.gov
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of synthesized derivatives with their measured biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates.
Expansion into New Therapeutic Areas
While the piperidine scaffold is well-represented in CNS and oncology drugs, the versatility of this compound allows for its exploration in a wider range of diseases.
Future opportunities include:
Infectious Diseases: Synthesizing and screening libraries of derivatives for activity against bacterial, fungal, or parasitic targets. The piperidine core is found in several natural alkaloids with antimicrobial properties. nih.gov
Metabolic Disorders: Designing derivatives as potential inhibitors of enzymes relevant to metabolic diseases, such as α-glucosidase for diabetes or pancreatic lipase (B570770) for obesity. researchgate.net
Neurodegenerative Diseases: Moving beyond symptomatic treatments, derivatives could be designed to target underlying mechanisms of diseases like Alzheimer's or Parkinson's, for example, by inhibiting protein aggregation or modulating neuroinflammation. nih.gov
Development of Advanced Materials with Tunable Properties
The chemical reactivity of the terminal alkyne group makes this compound an attractive monomer or cross-linking agent for the synthesis of advanced functional materials.
Prospective research areas are:
Functional Polymers: Incorporating the compound into polymer backbones or as side chains via click chemistry. The basic nitrogen of the piperidine ring could impart pH-responsive properties, allowing for the creation of "smart" materials that change their conformation or solubility in response to environmental stimuli.
Biomaterials and Hydrogels: Using the molecule to cross-link biocompatible polymers to form hydrogels. These materials could be used for controlled drug delivery, where the piperidine moiety might interact with and modulate the release of acidic or basic drug molecules.
Functional Surface Coatings: Grafting the molecule onto surfaces using its alkyne group to introduce a high density of piperidine units. Such coatings could be designed to alter surface charge, hydrophilicity, or to act as metal-ion scavenging surfaces.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(Prop-2-yn-1-yl)piperidine, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or alkylation of piperidine with propargyl bromide. A multi-step approach is advised:
- Step 1 : React piperidine with propargyl bromide in a polar aprotic solvent (e.g., acetonitrile) under nitrogen to minimize side reactions.
- Step 2 : Optimize reaction temperature (e.g., 40–60°C) and stoichiometry (1:1.2 molar ratio of piperidine to propargyl bromide) to maximize yield .
- Workup : Use aqueous extraction (e.g., 5% NaOH) to remove unreacted reagents, followed by column chromatography for purification .
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ complementary analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via NMR (e.g., propargyl protons at δ 1.8–2.1 ppm, piperidine ring protons at δ 1.4–2.6 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect molecular ion peaks (e.g., m/z 137 for the parent ion) and fragmentation patterns. Note: Low-intensity molecular ions may require high-resolution MS for validation .
- Infrared (IR) Spectroscopy : Identify alkyne C≡C stretching vibrations (~2100 cm) and tertiary amine N-H stretches (~3300 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats due to potential flammability (propargyl group) and skin/eye irritation risks .
- Storage : Keep in airtight containers under inert gas (argon or nitrogen) to prevent oxidation or moisture absorption .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the propargyl group in this compound?
- Kinetic Analysis : Monitor reaction intermediates via time-resolved NMR or in situ IR spectroscopy during alkyne functionalization (e.g., Huisgen cycloaddition) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in cross-coupling reactions involving the propargyl moiety .
- Isotopic Labeling : Introduce -labeled propargyl groups to track bond cleavage/rearrangement pathways in catalytic cycles .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Combine NMR (e.g., -DEPT for quaternary carbon identification) with high-resolution MS to address ambiguities in molecular ion assignments .
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
- Dynamic NMR : Analyze temperature-dependent NMR shifts to detect conformational flexibility in the piperidine ring .
Q. How can researchers design experiments to assess the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the propargyl group (e.g., aryl substituents) and test against target enzymes (e.g., acetylcholinesterase) using fluorometric assays .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity to biological targets (e.g., GPCRs) .
- Metabolic Stability Assays : Incubate derivatives with liver microsomes (human or rodent) and analyze degradation via LC-MS to predict pharmacokinetic profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
